molecular formula C12H9Cl2NO2 B102876 Ethyl 4,7-dichloroquinoline-3-carboxylate CAS No. 19499-19-5

Ethyl 4,7-dichloroquinoline-3-carboxylate

Cat. No. B102876
CAS RN: 19499-19-5
M. Wt: 270.11 g/mol
InChI Key: KWYQZEQRIMVMTH-UHFFFAOYSA-N
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Description

Ethyl 4,7-dichloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO2 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The compound is prepared by the esterification of 3,7-dichloroquinoline-8-carboxylic acid with triethyl phosphite .


Molecular Structure Analysis

The molecular structure of Ethyl 4,7-dichloroquinoline-3-carboxylate is stabilized by aromatic π-π stacking between the benzene and the pyridine rings of neighboring molecules . The InChI code for the compound is 1S/C12H9Cl2NO2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4,7-dichloroquinoline-3-carboxylate is 270.11 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

Antibacterial Activity

Quinoline derivatives, including Ethyl 4,7-dichloroquinoline-3-carboxylate, have been found to exhibit significant antibacterial activity . In a study, these compounds were tested against various bacteria such as Staphylococcus aureus , Escherichia coli , Pseudomonas aeruginosa , and Streptococcus pyogenes . Some of the compounds showed good activity against E. coli, S. aureus, and P. aeruginosa .

Antioxidant Activity

These compounds also demonstrated antioxidant activity when evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH) . Some of the synthesized compounds displayed strong antioxidant activity, which can be beneficial in various health-related applications .

Anticancer and Antimalarial Properties

Quinoline heterocycle, a core structure in Ethyl 4,7-dichloroquinoline-3-carboxylate, is a useful scaffold to develop bioactive molecules used as anticancer and antimalarial agents . This suggests potential applications of Ethyl 4,7-dichloroquinoline-3-carboxylate in cancer and malaria treatment research .

Molecular Docking Studies

Molecular docking studies of the synthesized compounds were conducted to investigate their binding pattern with topoisomerase II β and E. coli DNA gyrase B . Some compounds exhibited better binding affinity in their in silico molecular docking against E. coli DNA gyrase . This suggests potential applications in the development of new antibacterial drugs .

Drug Development

The synthesized compounds were found to satisfy Lipinski’s rule of five with zero violations . This rule is a set of criteria used to evaluate the druglikeness of a compound, suggesting that Ethyl 4,7-dichloroquinoline-3-carboxylate could be a potential candidate for drug development .

Pharmaceutical Intermediate

Ethyl 4,7-dichloroquinoline-3-carboxylate is used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs .

Safety And Hazards

Ethyl 4,7-dichloroquinoline-3-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers for Ethyl 4,7-dichloroquinoline-3-carboxylate include studies on its crystal structure , and its reactivity in nucleophilic aromatic substitution reactions .

properties

IUPAC Name

ethyl 4,7-dichloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYQZEQRIMVMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482703
Record name Ethyl 4,7-dichloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,7-dichloroquinoline-3-carboxylate

CAS RN

19499-19-5
Record name Ethyl 4,7-dichloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A mixture of 30 g. of 7-chloro-4-hydroxyquinoline-3-carboxylic acid, ethyl ester, m.p. 299°-301°, (0.12 mol.) and 250 ml. of phosphorus oxychloride is refluxed for 4.5 hours. After removing the excess phosphorus oxychloride, the residue is triturated with water and dissolved in ether. The ethereal solution is washed with aqueous sodium carbonate (5%) and water, dried with sodium sulfate and the solvent is removed. The residual 4,7-dichloroquinoline-3-carboxylic acid, ethyl ester is triturated with petroleum ether (40°-60°), filtered off and dried; yield: 22 g. (68%); m.p. 81°-82°.
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Synthesis routes and methods III

Procedure details

7-Chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester [76.0 g, 302 mmol, prepared as described by C. C. Price et al in J. Am. Chem. Soc., 68, 1204 (1946)]was refluxed for 4.5 h in 310 ml of POCl3. The resulting black solution was then concentrated in vacuo and the residue was dissolved in 100 ml of acetone. It was poured onto 1 kg of ice and brought to pH 7 with 50% NaOH. The mixture was then extracted with 3×125 ml of CH2Cl2 and the pooled extracts were dried over Na2SO4 and concentrated to a black solid that was dried in vacuo overnight affording 74.7 g (276 mmol, 92% crude yield) of 4,7-dichloro-3-quinolinecarboxylic acid ethyl ester that was used in the next step without purification.
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